Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by its unique structure, which includes a pyridine ring, a methoxyphenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of 4-methoxybenzaldehyde with pyridine-2-carboxaldehyde in the presence of a suitable base to form the corresponding Schiff base. This intermediate is then cyclized with thiourea to form the imidazolidinone core.
Acetylation: The imidazolidinone core is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group.
Esterification: The final step involves the esterification of the acetylated imidazolidinone with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imidazolidinone core can lead to the formation of corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
- Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Uniqueness
Ethyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a compound of interest in medicinal chemistry.
Properties
Molecular Formula |
C27H26N4O5S |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H26N4O5S/c1-3-36-26(34)18-7-9-19(10-8-18)29-24(32)16-23-25(33)31(21-11-13-22(35-2)14-12-21)27(37)30(23)17-20-6-4-5-15-28-20/h4-15,23H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
ULPQZTHOLKLSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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